molecular formula C3H10IN B15179132 Trimethylamine hydriodide CAS No. 20230-89-1

Trimethylamine hydriodide

Cat. No.: B15179132
CAS No.: 20230-89-1
M. Wt: 187.02 g/mol
InChI Key: CURCMGVZNYCRNY-UHFFFAOYSA-N
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Description

Trimethylamine hydriodide (N(CH₃)₃·HI) is the hydriodide salt of trimethylamine (TMA), a tertiary amine widely utilized in organic synthesis, catalysis, and pharmaceutical applications. The compound forms via the acid-base reaction of TMA with hydroiodic acid (HI), yielding a crystalline solid with enhanced stability compared to free TMA. Its structure consists of a trimethylammonium cation ([(CH₃)₃NH]⁺) paired with an iodide anion (I⁻). This compound is notable for its role in quaternary ammonium salt synthesis and as a precursor in nucleophilic substitution reactions .

Properties

CAS No.

20230-89-1

Molecular Formula

C3H10IN

Molecular Weight

187.02 g/mol

IUPAC Name

N,N-dimethylmethanamine;hydroiodide

InChI

InChI=1S/C3H9N.HI/c1-4(2)3;/h1-3H3;1H

InChI Key

CURCMGVZNYCRNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.I

Related CAS

75-50-3 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylammonium iodide can be synthesized through the reaction of trimethylamine with iodomethane. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}+\text{I}- ]

Industrial Production Methods

In industrial settings, the production of trimethylammonium iodide involves large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Hofmann Elimination: Typically involves heating with silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted ammonium salts.

    Elimination: Produces alkenes and tertiary amines.

Mechanism of Action

The mechanism of action of trimethylammonium iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts membrane integrity by incorporating into the lipid bilayer, leading to the inhibition of essential cellular processes . This disruption can result in the leakage of cellular contents and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Salts

Trimethylamine Hydriodide vs. Triethylamine Hydriodide

  • Molecular Structure : this compound has three methyl groups attached to nitrogen, whereas triethylamine hydriodide ([C₂H₅]₃N·HI) features bulkier ethyl groups.
  • Physical Properties :

    Property This compound Triethylamine Hydriodide
    Molecular Weight (g/mol) 189.02 231.12
    Melting Point (°C) ~250 (decomposes) ~180 (decomposes)
    Solubility Highly soluble in water Moderately soluble

    The reduced steric hindrance in this compound enhances its solubility in polar solvents compared to triethylamine derivatives .

This compound vs. Dimethylamine Hydriodide

  • Basicity : Dimethylamine hydriodide ([CH₃]₂NH₂·HI) is derived from a secondary amine, making it less basic (pKa ~10.7) than this compound (pKa ~9.8). This difference arises from the electron-donating effect of the third methyl group in TMA, which stabilizes the conjugate acid .
  • Reactivity : this compound is less prone to nucleophilic substitution due to steric hindrance, whereas dimethylamine hydriodide participates more readily in alkylation reactions .

Comparison with Trimethylamine N-Oxide (TMAO)

TMAO ([(CH₃)₃NO]) is an oxidized metabolite of TMA, with distinct biological and chemical properties:

  • Chemical Stability : TMAO is thermally stable up to 200°C, whereas this compound decomposes at elevated temperatures, releasing HI gas .
  • Solubility : Both compounds are water-soluble, but TMAO exhibits higher hydrophilicity due to its polar N-oxide group .

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